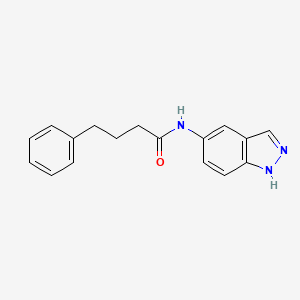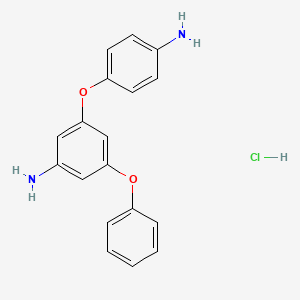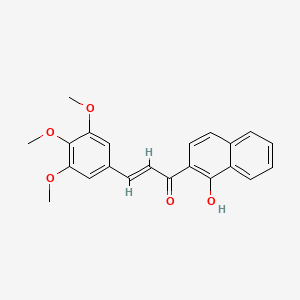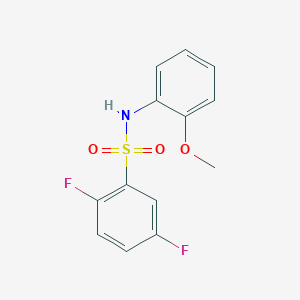
N-(1H-indazol-5-yl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indazol-5-yl)-4-phenylbutanamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . The indazole moiety is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, which contributes to its diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-4-phenylbutanamide typically involves the formation of the indazole core followed by the attachment of the phenylbutanamide group. One common method for synthesizing indazoles is the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These reactions can be carried out under various conditions, including catalyst- and solvent-free environments .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-(1H-indazol-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The indazole moiety can be oxidized to form N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole moiety can lead to the formation of N-oxides, while reduction of a nitro group can yield an amine .
科学的研究の応用
N-(1H-indazol-5-yl)-4-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological pathways involving indazole derivatives.
作用機序
The mechanism of action of N-(1H-indazol-5-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound may also interact with other targets, such as histone deacetylases, which are involved in cancer progression .
類似化合物との比較
Similar Compounds
Niraparib: An anticancer drug used for the treatment of ovarian and breast cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
Uniqueness
N-(1H-indazol-5-yl)-4-phenylbutanamide is unique due to its specific structural features and the combination of the indazole moiety with the phenylbutanamide group. This combination imparts distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
N-(1H-indazol-5-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(8-4-7-13-5-2-1-3-6-13)19-15-9-10-16-14(11-15)12-18-20-16/h1-3,5-6,9-12H,4,7-8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPHXUOKGYPASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5333628.png)
![1-(5-{[3-(3-methylbutanoyl)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B5333642.png)

![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5333660.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5333667.png)
![N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5333671.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5333674.png)


![2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B5333683.png)
![1-cyclohexyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5333687.png)
![3-{1-[2-(diethylamino)ethyl]-1H-imidazol-2-yl}-7-fluoroquinolin-2(1H)-one](/img/structure/B5333719.png)
![[4-(3-fluorobenzyl)-1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5333743.png)
![[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B5333748.png)
